5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole
Overview
Description
5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole is a useful research compound. Its molecular formula is C20H21BrN4O and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.08987 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Bis-indole derivatives, incorporating both pyridine and piperazine heterocycles, have shown significant antitumor activity. The synthesis of these compounds led to their evaluation by the National Cancer Institute, demonstrating enhanced activity for pyridine derivatives over piperazine counterparts. Further biological tests, including proteasome inhibition and plasma membrane electron transport inhibition, were conducted to understand their mechanism of action. One compound with a 5-methoxy-2-indolinone moiety displayed promising in vivo antitumor activity (Andreani et al., 2008).
Neurological Research
Compounds similar to "5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole" have been explored for their potential in treating cognitive disorders, specifically Alzheimer's disease. For instance, a novel series of 3-(piperazinylmethyl) indole derivatives were identified as potent serotonin 6 (5-HT6) receptor antagonists, showing high affinity and selectivity over other target sites. This specificity, combined with oral bioavailability and brain penetration, suggests potential for cognitive disorder treatment (Nirogi et al., 2017).
Chemical Synthesis and Process Development
The development of efficient synthetic processes for similar compounds is crucial for pharmaceutical applications. For example, the synthesis of 5-fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a compound with potential antidepressant activity, has been optimized for large-scale, chromatography-free production, highlighting the importance of practical and scalable synthesis methods in drug development (Anderson et al., 1997).
Antimicrobial and Anti-HIV Activity
Research on indole derivatives, including those with bromo and pyridine substitutions, has shown promising antimicrobial and anti-HIV activity. Schiff and Mannich bases of isatin and its derivatives with triazole were synthesized and evaluated, demonstrating favorable antimicrobial activity against a range of pathogenic bacteria and fungi, as well as anti-HIV activity against HIV-1 replication in MT-4 cells (Pandeya et al., 2000).
Properties
IUPAC Name |
3-(5-bromoindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O/c21-17-4-5-18-16(15-17)6-9-23(18)10-7-20(26)25-13-11-24(12-14-25)19-3-1-2-8-22-19/h1-6,8-9,15H,7,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCRACOUQYBDPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C=CC4=C3C=CC(=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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